molecular formula C19H18O3 B13055172 6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran

6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran

Cat. No.: B13055172
M. Wt: 294.3 g/mol
InChI Key: HESBOYMVRHYRTF-UHFFFAOYSA-N
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Description

6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-f]benzofuran is a bicyclic aromatic compound featuring a benzofuran core fused with a 1,3-dioxolane ring and substituted at the 6-position with a 4-(tert-butyl)phenyl group.

Properties

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

6-(4-tert-butylphenyl)furo[2,3-f][1,3]benzodioxole

InChI

InChI=1S/C19H18O3/c1-19(2,3)14-6-4-12(5-7-14)15-8-13-9-17-18(21-11-20-17)10-16(13)22-15/h4-10H,11H2,1-3H3

InChI Key

HESBOYMVRHYRTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC4=C(C=C3O2)OCO4

Origin of Product

United States

Preparation Methods

Formation of the Benzofuran-Dioxolane Core

  • Starting from substituted phenethyl derivatives, the benzofuran core is formed by oxidation and cyclization.
  • Oxidation is performed using reagents such as IBX (o-iodoxybenzoic acid) in methanol at 0 °C, followed by workup with sodium dithionite to quench excess oxidant.
  • The dioxolane ring is introduced by reaction of the hydroxybenzofuran intermediate with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid (TsOH) as a catalyst, typically at 70 °C overnight in chloroform. This forms the 1,3-dioxolo ring fused to the benzofuran system.

Protection of Amino or Hydroxy Groups

  • Hydroxy groups on the phenethyl intermediates are protected as tert-butyl carbamates using di-tert-butyl dicarbonate (Boc2O) and DMAP as catalyst in acetonitrile at room temperature, then heated to 70 °C for several hours.
  • This protection step is crucial for selective reactions in subsequent steps.

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

  • The 4-(tert-butyl)phenyl substituent is introduced via Suzuki-Miyaura coupling.
  • Typical conditions include use of palladium catalysts such as Pd2(dba)3 with SPhos ligand in 1,4-dioxane under nitrogen atmosphere.
  • The aryl boronic acid (4-(tert-butyl)phenylboronic acid) is reacted with the halogenated benzofuran intermediate at elevated temperature (~100 °C) until completion.
  • The reaction mixture is then worked up by extraction, drying, and purification by flash chromatography.

Deprotection and Final Purification

  • After coupling, protecting groups are removed by treatment with trifluoroacetic acid (TFA) in a methanol/dichloromethane mixture at 40 °C for 12 hours.
  • The product is purified by silica gel chromatography using n-hexane/ethyl acetate mixtures as eluents to afford the target compound in high purity.

Detailed Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Oxidation of hydroxyphenethyl carbamate IBX (1.2 equiv), MeOH, 0 °C, 3 h; Na2S2O4 quench ~85 Monitored by TLC; clean oxidation
Dioxolane ring formation 2,2-Dimethoxypropane, TsOH (0.2 equiv), CHCl3, 70 °C, overnight Not specified Efficient acetal formation
Boc protection Di-tert-butyl dicarbonate, DMAP, CH3CN, RT then 70 °C, 4 h Quantitative Protects hydroxy or amino groups
Suzuki coupling Pd2(dba)3 (2 mol%), SPhos (4 mol%), 4-(tert-butyl)phenylboronic acid, K3PO4, 1,4-dioxane, 100 °C, N2, 12 h 80-90 Key step for arylation
Deprotection TFA, MeOH/CH2Cl2 (8:2), 40 °C, 12 h 85 Removes Boc groups, final purification step

Research Findings and Optimization Notes

  • The use of IBX as a mild oxidant allows selective oxidation without over-oxidation or decomposition.
  • The dioxolane ring formation under acidic catalysis is highly efficient and tolerates various substituents.
  • Boc protection is reversible and compatible with palladium-catalyzed conditions, providing orthogonal protection strategy.
  • Palladium-catalyzed Suzuki coupling with SPhos ligand enhances reaction rates and yields, especially with sterically hindered arylboronic acids such as 4-(tert-butyl)phenylboronic acid.
  • Deprotection with TFA is mild and preserves the integrity of the benzofuran-dioxolane framework.
  • Chromatographic purification with n-hexane/ethyl acetate mixtures provides good separation and high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and properties of 6-(4-(tert-butyl)phenyl)-[1,3]dioxolo[4,5-f]benzofuran and related compounds:

Compound Name Substituent(s) Molecular Features Yield/Synthetic Notes Applications/Findings
This compound (Target) 4-(tert-butyl)phenyl Bulky, lipophilic substituent Not explicitly reported Likely agrochemical/pharmaceutical use
6-(p-Tolyl)-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran (3h) [1] p-Tolyl (methyl group) Less steric hindrance than tert-butyl Synthesized via COF catalyst (Hex-Aza-COF-3) Visible-light-driven dihydrobenzofuran synthesis
Benzo[b][1,3]dioxolo[4,5-f]benzofuran (2p) [3] No substituent Planar dibenzofuran structure 69% yield via cyclic iodonium triflate Model for oxygen-iodine exchange studies
3-(5-Fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione [6] Fluorine, methyl-dioxoloindol Electron-withdrawing (F) and -donating (Me) Exact mass: 404.08100 Pharmaceutical candidate (e.g., 9-ING-41)
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives [5] Difluoro, isoindole core Rigid dioxolane ring with fluorine Patent-protected synthesis Agrochemicals (pesticides)

Key Research Findings

Fluorinated analogues (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas tert-butyl may confer resistance to enzymatic degradation [6].

Synthetic Efficiency :

  • Benzo[b][1,3]dioxolo[4,5-f]benzofuran (2p) achieved a 69% yield using iodonium triflates, suggesting that sterically hindered substrates (e.g., tert-butyl) might require optimized conditions [3].
  • COF-catalyzed methods (as in 3h) demonstrate versatility for dihydrobenzofurans but may need modification for fully aromatic systems [1].

Application-Specific Design :

  • The dioxolane ring’s rigidity is critical in agrochemicals (e.g., ’s pesticides) and pharmaceuticals (e.g., ’s pyrrole-2,5-dione derivative). The tert-butyl group’s bulk could enhance target binding selectivity in these contexts [5][6].

Biological Activity

6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, biological activity, and relevant studies associated with this compound, highlighting its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈O₃
  • Molecular Weight : 286.34 g/mol

This compound is characterized by a dioxole ring fused to a benzofuran moiety, which is known to influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Formation of the benzofuran backbone via cyclization reactions.
  • Introduction of the tert-butyl group through electrophilic aromatic substitution.
  • Construction of the dioxole ring through condensation reactions with appropriate reagents.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • In vitro studies have shown that derivatives of benzofuran can inhibit the proliferation of various cancer cell lines. The compound's mechanism often involves disruption of tubulin polymerization, which is critical for cancer cell division .
  • Selectivity : Some derivatives exhibit selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .
CompoundCell Line TestedGI50 (µM)Mechanism
6aHL-60 (Leukemia)<1Tubulin inhibition
10hA549 (Lung Cancer)0.237Cell cycle arrest

Anti-inflammatory Activity

In addition to anticancer effects, some studies indicate potential anti-inflammatory properties:

  • Compounds related to benzofurans have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in modulating inflammatory responses .

Case Studies

  • Study on Antiproliferative Effects : A study conducted on various human cancer cell lines revealed that certain benzofuran derivatives exhibited up to a tenfold increase in potency compared to standard treatments like Combretastatin-A4 .
  • Molecular Docking Studies : Computational analyses have shown that these compounds interact favorably with target proteins involved in cell division and inflammation pathways. For instance, docking simulations indicated strong binding affinities at the α/β tubulin interface .

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